molecular formula C18H12ClNO4 B2402863 2-Chloro-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)naphthoquinone CAS No. 298215-14-2

2-Chloro-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)naphthoquinone

Cat. No.: B2402863
CAS No.: 298215-14-2
M. Wt: 341.75
InChI Key: FBFXUFXQUBTIRZ-UHFFFAOYSA-N
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Description

2-Chloro-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)naphthoquinone is a synthetic organic compound with a complex structure. It is characterized by the presence of a naphthoquinone core, a chloro substituent, and a 2,3-dihydro-1,4-benzodioxin-6-ylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)naphthoquinone typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)naphthoquinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted naphthoquinones with different functional groups .

Scientific Research Applications

2-Chloro-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)naphthoquinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)naphthoquinone involves its interaction with cellular targets, leading to various biological effects:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 2-Chloro-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)naphthoquinone is unique due to its specific combination of a naphthoquinone core with a 2,3-dihydro-1,4-benzodioxin-6-ylamino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-chloro-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClNO4/c19-15-16(18(22)12-4-2-1-3-11(12)17(15)21)20-10-5-6-13-14(9-10)24-8-7-23-13/h1-6,9,20H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFXUFXQUBTIRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC3=C(C(=O)C4=CC=CC=C4C3=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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